molecular formula C21H25IN4O3 B14210864 Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-73-4

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide

Cat. No.: B14210864
CAS No.: 824405-73-4
M. Wt: 508.4 g/mol
InChI Key: XOENKUSGWIXCCW-KSSFIOAISA-N
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Description

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide is a complex organic compound with a molecular formula of C21H25IN4O3. This compound is a derivative of phenylalanine, an essential amino acid, and contains an iodine atom, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide typically involves multiple steps, starting from the basic amino acids. The process includes:

    Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an iodination reaction, typically using iodine or an iodine-containing reagent.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodophenyl group in Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide makes it unique compared to other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

824405-73-4

Molecular Formula

C21H25IN4O3

Molecular Weight

508.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(4-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-5-3-2-4-6-15)21(29)24-13-16-7-9-17(22)10-8-16/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m0/s1

InChI Key

XOENKUSGWIXCCW-KSSFIOAISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN

Origin of Product

United States

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